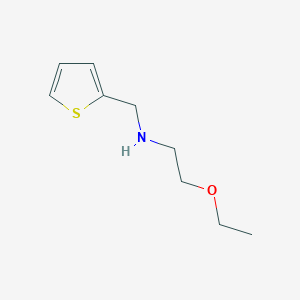

(2-Ethoxyethyl)(thiophen-2-ylmethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Ethoxyethyl)(thiophen-2-ylmethyl)amine is an organic compound with the molecular formula C₉H₁₅NOS and a molecular weight of 185.29 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and an ethoxyethyl group attached to an amine. It is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethyl)(thiophen-2-ylmethyl)amine typically involves the reaction of thiophen-2-ylmethanol with 2-chloroethyl ethyl ether in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of thiophen-2-ylmethanol is replaced by the ethoxyethyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)(thiophen-2-ylmethyl)amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiophen-2-ylmethylamine.

Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiophen-2-ylmethylamine.

Substitution: Various substituted amines or ethers depending on the nucleophile used.

Scientific Research Applications

(2-Ethoxyethyl)(thiophen-2-ylmethyl)amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)(thiophen-2-ylmethyl)amine is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the amine group can form hydrogen bonds with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Thiophen-2-ylmethylamine: Lacks the ethoxyethyl group, making it less lipophilic.

2-Ethoxyethylamine: Lacks the thiophene ring, reducing its potential for π-π interactions.

Thiophene-2-carboxaldehyde: Contains a formyl group instead of an amine, altering its reactivity.

Uniqueness

(2-Ethoxyethyl)(thiophen-2-ylmethyl)amine is unique due to the combination of the thiophene ring and the ethoxyethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to participate in diverse chemical reactions .

Biological Activity

(2-Ethoxyethyl)(thiophen-2-ylmethyl)amine is an organic compound notable for its unique structural features, which include an ethoxyethyl group and a thiophenyl moiety. This compound is of interest in various chemical and biological applications due to its potential pharmacological properties. The following sections will explore the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure consists of a thiophene ring linked to an amine functional group through a methylene bridge, with the ethoxyethyl group enhancing solubility and reactivity. The presence of the electron-rich thiophene ring contributes to the compound's nucleophilic characteristics, making it a candidate for various chemical reactions, including nucleophilic substitution .

Biological Activity Overview

The biological activity of this compound can be predicted using computational tools, which assess potential pharmacological effects based on molecular structure. The compound's structural features suggest possible interactions with biological targets, leading to various therapeutic effects.

Key Biological Activities

- Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, suggesting that this compound may possess similar properties .

- Anti-inflammatory Effects : Thiophene derivatives are often explored for anti-inflammatory activities, indicating potential applications in treating inflammatory diseases .

- Neuroactive Properties : Compounds with similar structures have shown neuroactive effects, which could be relevant for neurological disorders .

Data Table: Comparison of Thiophene Derivatives

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Aminoethanethiol | Contains a thiol group; used in synthesis | Antioxidant properties |

| Thiophen-2-carboxylic acid | Carboxylic acid derivative | Anti-inflammatory effects |

| 4-(Ethoxycarbonyl)thiophene | Ethoxycarbonyl group; used in synthesis | Antimicrobial activity |

| 3-(Aminomethyl)thiophene | Aminomethyl derivative | Neuroactive properties |

This table illustrates the diversity within thiophene derivatives and highlights how variations in functional groups can lead to different biological activities and applications.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of thiophene derivatives, including those structurally related to this compound.

- Anticancer Activity : A study explored the anticancer properties of thiophene derivatives against HCT-116 cell lines. The results indicated that modifications to the thiophene structure could enhance cytotoxicity against cancer cells .

- Enzyme Inhibition : Research on 2-thioxanthines, which share structural similarities with thiophene compounds, revealed their role as mechanism-based inactivators of myeloperoxidase (MPO), suggesting potential applications in managing oxidative stress during inflammation .

- Anticonvulsant Activity : A series of amine-containing compounds were evaluated for anticonvulsant activity using the maximal electroshock (MES) test. Some derivatives exhibited significant protective effects against induced seizures .

Properties

Molecular Formula |

C9H15NOS |

|---|---|

Molecular Weight |

185.29 g/mol |

IUPAC Name |

2-ethoxy-N-(thiophen-2-ylmethyl)ethanamine |

InChI |

InChI=1S/C9H15NOS/c1-2-11-6-5-10-8-9-4-3-7-12-9/h3-4,7,10H,2,5-6,8H2,1H3 |

InChI Key |

VAVRBUGSXCXBPO-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCNCC1=CC=CS1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.